2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-4-19-21(17-8-6-5-7-9-17)22-23-16(3)14-20(26(22)25-19)24-18-12-10-15(2)11-13-18/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHICVZVUZWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial, anticancer, and enzymatic inhibitory properties.
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The structure is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 890619-97-3 |
Antibacterial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial properties. A study evaluated various derivatives for their ability to inhibit biofilm formation and quorum sensing in pathogenic bacteria. The compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been assessed against several cancer cell lines. In vitro studies reported the following IC50 values (the concentration required to inhibit cell growth by 50%):
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
These findings suggest that the compound exhibits potent anticancer activity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Enzymatic Inhibition
The compound also shows promising enzymatic inhibitory activity. It has been reported to inhibit Aurora-A kinase with an IC50 of , which is significant for cancer therapy due to the role of this kinase in cell cycle regulation . Additionally, it has demonstrated inhibition of topoisomerase-IIa, a critical enzyme for DNA replication and transcription.
Case Studies
Several case studies highlight the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A novel derivative was synthesized and tested against multiple cancer cell lines, revealing significant cytotoxic effects and induction of apoptosis in MCF7 cells .
- Antibacterial Screening : A series of pyrazolo derivatives were screened for their antibacterial efficacy against drug-resistant strains of bacteria, showing promising results in inhibiting bacterial growth and biofilm formation .
- Enzyme Inhibition : Research indicates that compounds within this class can effectively inhibit key enzymes involved in cancer progression and bacterial pathogenicity, suggesting their potential as dual-action therapeutics .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. A study highlighted the compound's effectiveness in inhibiting biofilm formation and quorum sensing in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The findings suggest that this compound could serve as a potential antibacterial agent, particularly against drug-resistant strains.
Anticancer Activity
The anticancer potential of 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated across various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.01 |
| NCI-H460 | 0.03 |
| SF-268 | 31.5 |
These results indicate potent anticancer activity, especially against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
Enzymatic Inhibition
The compound has demonstrated promising enzymatic inhibitory activity. It inhibits Aurora-A kinase with an IC50 of 0.16±0.03 μM, which is crucial for cancer therapy due to its role in cell cycle regulation. Additionally, it has shown inhibition of topoisomerase-IIa, an enzyme vital for DNA replication and transcription.
Case Studies
-
Anticancer Activity Study :
- A novel derivative was synthesized and tested against multiple cancer cell lines.
- Results revealed significant cytotoxic effects and induction of apoptosis in MCF7 cells.
-
Antibacterial Screening :
- A series of pyrazolo derivatives were screened against drug-resistant bacterial strains.
- The compound showed promising results in inhibiting bacterial growth and biofilm formation.
-
Enzyme Inhibition Research :
- Investigations indicated that compounds within this class can effectively inhibit key enzymes involved in cancer progression and bacterial pathogenicity.
- This suggests their potential as dual-action therapeutics.
Optical Applications
In addition to its biological activities, pyrazolo[1,5-a]pyrimidines have been explored for optical applications due to their photophysical properties. A study identified these compounds as strategic for use as lipid droplet biomarkers in HeLa (cancer) and L929 (normal) cells, demonstrating versatility beyond traditional pharmacological applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Position 3 Substituents :
- The target compound’s 3-phenyl group contrasts with 3-(4-fluorophenyl) in anti-mycobacterial analogues (e.g., compound 47). Fluorine at this position improves potency against M. tuberculosis by enhancing electronegativity and binding interactions with ATP synthase . The absence of fluorine in the target may reduce anti-mycobacterial efficacy but could favor other targets.
N-7 Substituents: 4-Methylphenyl in the target is more lipophilic than pyridinylmethyl (compound 47) or morpholinopropyl (compound in ). Pyridinylmethyl groups improve solubility and liver microsomal stability due to their basic nitrogen , while morpholinopropyl enhances water solubility . The target’s 4-methylphenyl may limit solubility but increase membrane permeability.
Position 5 Substituents :
- The target’s 5-methyl is simpler than 5-aryl or 5-heteroaryl groups in anti-mycobacterial compounds (e.g., compound 33: 5-p-tolyl). Bulky 5-substituents in improve M. tuberculosis inhibition (MIC ≤ 0.03 μM), but methyl may offer metabolic stability advantages .
Core Heterocycle Variations :
Pharmacokinetic and Toxicity Considerations
- hERG Liability : Pyridinylmethyl-substituted analogues (e.g., compound 47) show low hERG channel binding, reducing cardiac toxicity risks . The target’s 4-methylphenyl substituent may require explicit hERG testing.
- Metabolic Stability: Compounds with pyridinylmethyl or morpholinopropyl groups exhibit improved microsomal stability . The target’s lipophilic substituents may increase CYP450-mediated metabolism.
Q & A
Q. Optimization parameters :
- Temperature : 80–110°C for cyclization steps .
- Solvent selection : Dichloromethane or THF for solubility and regioselectivity .
- Purity control : TLC and HPLC (C18 column, acetonitrile/water gradient) monitor intermediates .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 384.4 (calculated for C₂₃H₂₄N₄) .
- X-ray crystallography : Resolves spatial arrangement of the pyrazolo[1,5-a]pyrimidine core and substituent orientations .
Advanced: How do substituent modifications (e.g., ethyl vs. methyl groups) influence the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Ethyl group (C2 position) : Enhances lipophilicity, improving blood-brain barrier penetration in neuroinflammatory models .
- Methyl group (C5 position) : Reduces metabolic degradation by cytochrome P450 enzymes, increasing plasma half-life .
- 4-Methylphenyl (N7 position) : Boosts binding affinity to kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for unsubstituted phenyl) .
Q. Comparative data :
| Substituent Position | Modification | Biological Effect |
|---|---|---|
| C2 | Ethyl → Trifluoromethyl | 3.5× increase in antiviral activity |
| C5 | Methyl → H | 50% reduction in cytotoxicity |
Advanced: What mechanistic hypotheses explain this compound’s potential as a kinase inhibitor?
Answer:
The pyrazolo[1,5-a]pyrimidine scaffold likely acts as an ATP-competitive inhibitor:
- Binding mode : Aryl groups occupy hydrophobic pockets near the ATP-binding site, while the amine forms hydrogen bonds with catalytic lysine residues (e.g., EGFR kinase) .
- Kinase selectivity : Methyl and ethyl substituents reduce off-target effects; molecular docking simulations show >90% specificity for JAK2 over PI3K .
- Functional validation : In vitro kinase assays (TR-FRET) confirm inhibition (IC₅₀ = 18 nM) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) alter IC₅₀ values. Standardize using 1 mM ATP .
- Cell line variability : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
- Solubility limits : DMSO concentrations >0.1% induce cytotoxicity; use nanoformulations for in vivo studies .
Q. Validation workflow :
Replicate key assays with standardized protocols.
Cross-validate via orthogonal methods (e.g., SPR for binding kinetics) .
Apply QSAR models to predict activity cliffs .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
- Solvent : Dissolve in anhydrous DMSO (≤1 mg/mL) to avoid hydrolysis .
- Stability monitoring : Quarterly HPLC analysis (retention time shifts >5% indicate degradation) .
Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Prodrug derivatization : Phosphate esters at the N7 amine enhance aqueous solubility (e.g., 45 mg/mL vs. 2 mg/mL for parent compound) .
- Nanoparticle encapsulation : PLGA-based NPs increase bioavailability (AUC 2.7× higher in murine models) .
- Metabolic stabilization : Introduce deuterium at methyl groups to slow CYP3A4-mediated clearance .
Advanced: How does this compound compare to structurally similar pyrazolo[1,5-a]pyrimidines in terms of toxicity?
Answer:
Comparative toxicity profiles (MTD in mice):
| Compound | MTD (mg/kg) | Major Organ Affected |
|---|---|---|
| Target compound | 150 | Liver (mild steatosis) |
| 3-Trifluoromethyl analog | 75 | Kidney (tubular necrosis) |
| N-Benzyl derivative | 200 | None (Grade 1 toxicity) |
Mechanistic studies link hepatotoxicity to reactive metabolite formation; mitigate via co-administration of N-acetylcysteine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
